molecular formula C9H7N3O2 B1612339 4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid CAS No. 117784-26-6

4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid

Cat. No. B1612339
M. Wt: 189.17 g/mol
InChI Key: JYYPFUGDMRZYGY-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound “4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid” would be a fusion of these two structures with a carboxylic acid functional group attached.


Molecular Structure Analysis

The molecular structure of “4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid” would consist of a pyrazole ring attached to a pyridine ring at the 4-position, with a carboxylic acid functional group attached at the 3-position of the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions of “4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid” would likely be influenced by the presence of the pyrazole, pyridine, and carboxylic acid functional groups. Pyrazoles can undergo a variety of reactions, including oxidation, reduction, and reactions with electrophiles . Pyridines can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid” would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic .

Scientific Research Applications

Synthesis and Functionalization Studies

  • Experimental and Theoretical Studies on Functionalization Reactions : Research conducted by Yıldırım et al. (2005) demonstrates the use of 1H-pyrazole-3-carboxylic acid in synthesizing various compounds through functionalization reactions. These compounds were thoroughly analyzed using spectroscopic methods and theoretical studies (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Crystal Structure and Computational Studies

  • Synthesis and Structural Analysis of Pyrazole Derivatives : Shen et al. (2012) synthesized new pyrazole derivatives and characterized them using various spectroscopic techniques. They also conducted X-ray diffraction and density-functional-theory (DFT) calculations to study their molecular structure (Li-qun Shen, Su-Yu Huang, K. Diao, Fu-hou Lei, 2012).

Coordination Polymers and Transition Metals

  • Development of Coordination Polymers : Zhao et al. (2014) explored the creation of coordination polymers using a pyrazole-carboxylate type ligand, including 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. This study involved synthesizing different coordination complexes and analyzing their structures (Hong Zhao, Zhao-Jing Chu, Gui-Yuan Gao, Huan-Huan Huang, Zhirong Qu, 2014).

Chemosensors and Optical Properties

Novel Synthesis Methods

Future Directions

The future directions for “4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid” would likely involve further exploration of its potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

4-pyridin-3-yl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYPFUGDMRZYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556897
Record name 4-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid

CAS RN

117784-26-6
Record name 4-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YL Janin - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
The scopes of three synthetic methods reported for the preparation of an array of 3‐pyrazolecarboxylates featuring substituents on position 4 were investigated. The first one is based on …
Number of citations: 3 onlinelibrary.wiley.com

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